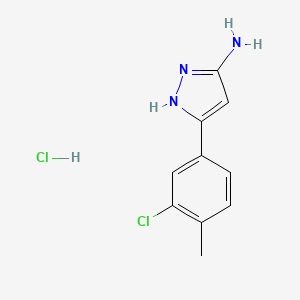
5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride is a chemical compound with the molecular formula C9H8BrN3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride typically involves the reaction of 4-bromoaniline with hydrazine hydrate and ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyrazole ring. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine using appropriate oxidizing or reducing agents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acetone under reflux.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products
Substitution: Formation of 5-amino-3-(4-methoxyphenyl)pyrazole.
Oxidation: Formation of 5-nitro-3-(4-bromophenyl)pyrazole.
Reduction: Formation of 5-amino-3-(4-aminophenyl)pyrazole.
Applications De Recherche Scientifique
5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antitumor, and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(4-chlorophenyl)pyrazole
- 5-Amino-3-(4-methylphenyl)pyrazole
- 5-Amino-3-(4-fluorophenyl)pyrazole
Uniqueness
5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, methyl, and fluoro analogs. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Propriétés
Formule moléculaire |
C9H9BrClN3 |
|---|---|
Poids moléculaire |
274.54 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
Clé InChI |
LFIGFQUCIWTMLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NN2)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



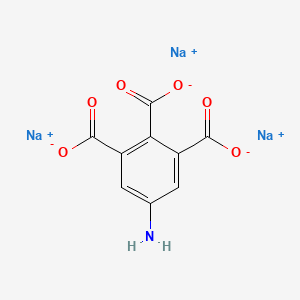
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
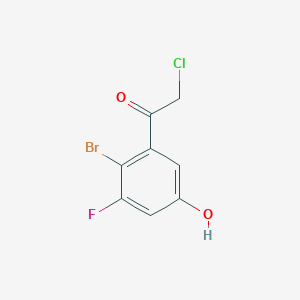
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
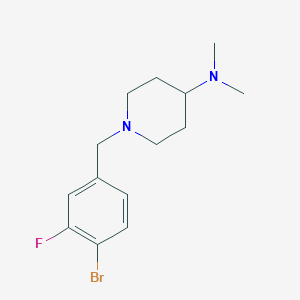
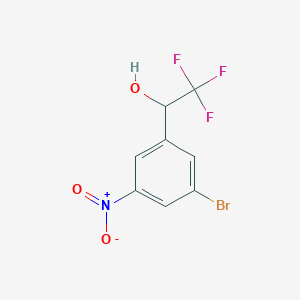
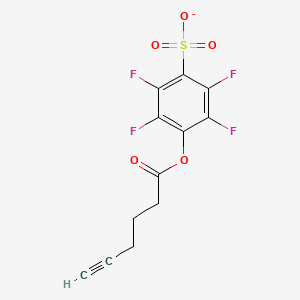
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
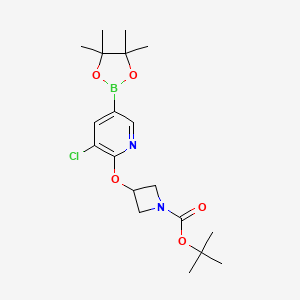
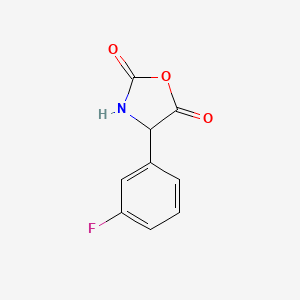
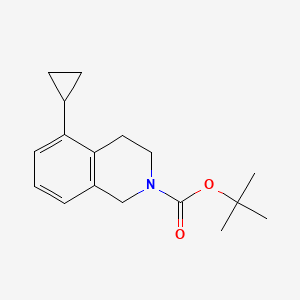
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
